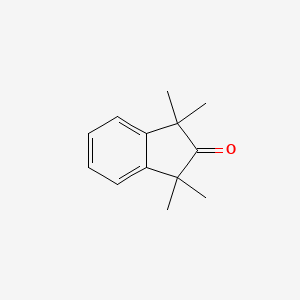

1,1,3,3-Tetramethyl-2-indanone

Vue d'ensemble

Description

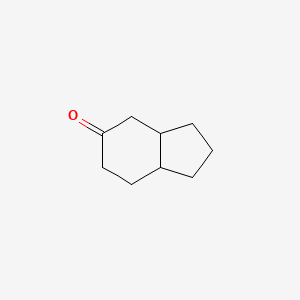

1,1,3,3-Tetramethyl-2-indanone is a chemical compound with the molecular formula C13H16O . It is a derivative of 2-indanone, which is a colorless solid and a substrate for the enzyme indanol dehydrogenase .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 31 bonds; 15 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aliphatic) .Chemical Reactions Analysis

The chemical reactivity of this compound has been investigated in several studies. For example, one study found that while solution irradiation of tetramethyl-2-indanone leads to 1-isopropenyl-2-isopropyl benzene in high yield, crystals of 2 were completely inert .Physical and Chemical Properties Analysis

This compound has a molecular weight of 188.26 g/mol. It has a topological polar surface area of 17.1 Ų and contains 14 heavy atoms . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

1,1,3,3-Tetramethyl-2-indanone has been explored in various chemical syntheses and transformations. Knorr et al. (1993) describe the synthesis of 2,2,3,3-tetramethyl-1-indanylidene and 1,1,3,3-tetramethyl-2-indanylidene derivatives from this compound, highlighting methods to avoid unintended rearrangement during the process (Knorr, Freudenreich, Roman, Mehlstäubl, & Boehrer, 1993). Additionally, the photochemical reactivity of tetrasubstituted 2-indanones was investigated by Ng, Yang, and Garcia‐Garibay (2002), demonstrating different reactivity patterns in solution versus crystal states (Ng, Yang, & Garcia‐Garibay, 2002).

Photooxygenation and Photolysis

The compound has been studied for its interaction with singlet oxygen. Akasaka, Sato, Miyama, and Ando (1985) reported the formation of ketone and lactone products through the photooxygenation of this compound triphenyl-phosphazine (Akasaka, Sato, Miyama, & Ando, 1985).

Polymer Solar Cells and Electronic Applications

In the field of polymer solar cells and electronics, Dai et al. (2017) synthesized electron acceptors based on 1,1-dicyanomethylene-3-indanones, demonstrating their effectiveness in enhancing power conversion efficiencies in polymer solar cells (Dai, Zhao, Zhang, Lau, Li, Liu, Ling, Wang, Lu, You, & Zhan, 2017).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives have been explored for their inhibitory properties. Mostert, Petzer, and Petzer (2015) synthesized 1-indanone derivatives, finding them to be potent and selective inhibitors of monoamine oxidase, suggesting potential applications in treating neurodegenerative and neuropsychiatric disorders (Mostert, Petzer, & Petzer, 2015).

Quantum Chemical Study

Shinde, Adole, Jagdale, Pawar, and Desale (2020) conducted a quantum chemical study on arylidene indanones, providing insight into their structural, spectroscopic, and electronic properties, which is relevant for their potential applications in material science (Shinde, Adole, Jagdale, Pawar, & Desale, 2020).

Safety and Hazards

The safety data sheet for 1,1,3,3-Tetramethyl-2-indanone suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and precautions should be taken to avoid contact with skin and eyes, and to avoid breathing mist/vapors/spray .

Propriétés

IUPAC Name |

1,1,3,3-tetramethylinden-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)14/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFUPRLHCWUTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(C1=O)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205411 | |

| Record name | 1,1,3,3-Tetramethyl-2-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-12-3 | |

| Record name | 1,1,3,3-Tetramethyl-2-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,3-Tetramethyl-2-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B3384696.png)

![3-(4-chlorophenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3384722.png)